![molecular formula C12H22O2SSn2 B15124792 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine](/img/structure/B15124792.png)
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine: is an organotin compound that features a unique structure incorporating both tin and sulfur atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine typically involves the stannylation of a thieno[3,4-b][1,4]dioxine precursor. This process is often carried out using trimethyltin chloride in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0). The reaction is conducted under an inert atmosphere, typically nitrogen or argon, to prevent oxidation and other side reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic and reactive nature of organotin compounds.
Analyse Des Réactions Chimiques
Types of Reactions: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine can undergo various chemical reactions, including:
Substitution Reactions: The trimethylstannyl groups can be replaced by other substituents through reactions with electrophiles.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Stille coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions:
Electrophiles: Used in substitution reactions to replace the trimethylstannyl groups.
Palladium Catalysts: Commonly used in coupling reactions to facilitate the formation of new bonds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce a variety of conjugated polymers and other complex organic molecules .
Applications De Recherche Scientifique
5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine has several scientific research applications, including:
Organic Electronics: Used in the synthesis of semiconducting polymers for organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
Material Science: Employed in the development of advanced materials with unique electronic and optoelectronic properties.
Chemical Synthesis: Serves as a building block for the synthesis of more complex organic molecules and polymers.
Mécanisme D'action
The mechanism by which 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine exerts its effects is primarily through its ability to participate in various chemical reactions. The trimethylstannyl groups are highly reactive and can be easily replaced by other substituents, allowing the compound to be incorporated into a wide range of materials. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .
Comparaison Avec Des Composés Similaires
5,5′-Bis(trimethylstannyl)-2,2′-bithiophene: Another organotin compound used in the synthesis of semiconducting polymers.
2,5-Bis(trimethylstannyl)-thieno[3,2-b]thiophene: Similar in structure and used for similar applications in organic electronics.
Uniqueness: 5,7-Bis(trimethylstannyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine is unique due to its specific structural features, which include the incorporation of both tin and sulfur atoms in a fused ring system. This structure imparts distinct electronic properties that make it particularly useful in the development of advanced materials for organic electronics.
Propriétés
Formule moléculaire |
C12H22O2SSn2 |
|---|---|
Poids moléculaire |
467.8 g/mol |
Nom IUPAC |
trimethyl-(5-trimethylstannyl-2,3-dihydrothieno[3,4-b][1,4]dioxin-7-yl)stannane |
InChI |
InChI=1S/C6H4O2S.6CH3.2Sn/c1-2-8-6-4-9-3-5(6)7-1;;;;;;;;/h1-2H2;6*1H3;; |
Clé InChI |
HRPVWNMHZZCQSE-UHFFFAOYSA-N |
SMILES canonique |
C[Sn](C)(C)C1=C2C(=C(S1)[Sn](C)(C)C)OCCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



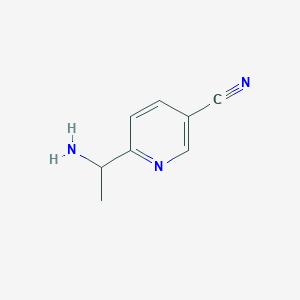
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-4-hydroxybutanoic acid; N-cyclohexylcyclohexanamine](/img/structure/B15124729.png)

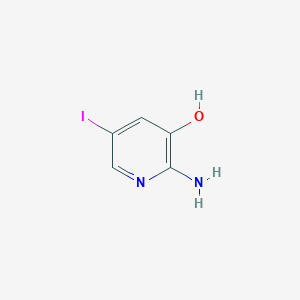

![[3-(2-Amino-6-iodopurin-7-yl)-2-(benzoyloxymethyl)cyclobutyl]methyl benzoate](/img/structure/B15124745.png)
![3-[3-[[2,5-Bis(trifluoromethyl)phenyl]carbamoyl]-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid](/img/structure/B15124754.png)
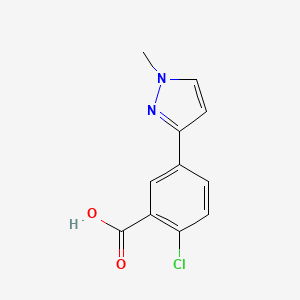
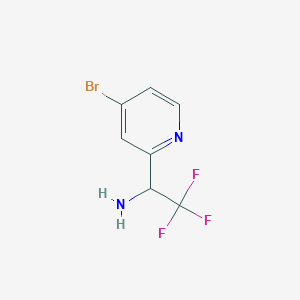
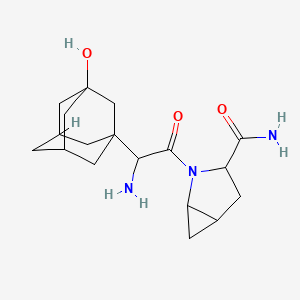
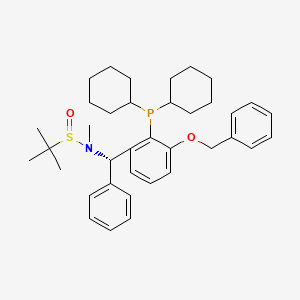

![2-Benzyl-5-chloro-1,2,3,4-tetrahydrobenzo[b][1,7]naphthyridine](/img/structure/B15124782.png)
